![molecular formula C23H20ClN3O B2891181 N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide CAS No. 115848-73-2](/img/structure/B2891181.png)
N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide
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Description
N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide, also known as CPAA, is a chemical compound with potential applications in the field of scientific research. This compound is a type of pyrazole derivative that has been synthesized and studied for its various biochemical and physiological effects.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
In a study by Chkirate et al. (2019), novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activities. The research highlights the synthesis and characterization of these complexes, revealing their supramolecular architectures through hydrogen bonding interactions, which have potential applications in medicinal chemistry and material science due to their antioxidant properties (Chkirate et al., 2019).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of organic crystals containing acetamide structures, including polarization effects. Their findings suggest these materials as promising candidates for photonic devices, such as optical switches and modulators, due to their significant (hyper)polarizabilities (Castro et al., 2017).
Molecular Conformations and Hydrogen Bonding
Boechat et al. (2011) focused on the crystal structures of two acetamide derivatives, exploring their molecular conformations and the role of hydrogen bonding in forming supramolecular assemblies. This research provides insights into the molecular design for enhancing material stability and functionality through strategic hydrogen bonding (Boechat et al., 2011).
Anticonvulsant Activity
Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their anticonvulsant activities. This study identifies compounds with significant activity against seizures, contributing to the development of new therapeutic agents (Aktürk et al., 2002).
Antibacterial Agents
Desai et al. (2008) synthesized and evaluated N-(4-oxo-2-aryl(1,3-thiazolidin-3-yl))acetamides for their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR studies highlighted the positive contribution of substituents, indicating potential applications in developing new antibacterial compounds (Desai et al., 2008).
properties
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-16(28)25-20-13-9-18(10-14-20)23-15-22(17-7-11-19(24)12-8-17)26-27(23)21-5-3-2-4-6-21/h2-14,23H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNAOAIDBFXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide |
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